molecular formula C9H14N4O2 B14882857 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one

Cat. No.: B14882857
M. Wt: 210.23 g/mol
InChI Key: VEBGYNAMOOZPGN-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one is a compound that features a unique combination of an oxadiazole ring and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The isopropyl group is then introduced through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol
  • 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-isopropylpyrrolidin-2-one is unique due to its combination of an oxadiazole ring and a pyrrolidinone structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H14N4O2/c1-5(2)13-4-6(3-7(13)14)8-11-12-9(10)15-8/h5-6H,3-4H2,1-2H3,(H2,10,12)

InChI Key

VEBGYNAMOOZPGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(CC1=O)C2=NN=C(O2)N

Origin of Product

United States

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